molecular formula C23H22ClN3O4S2 B2810468 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide CAS No. 921506-52-7

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide

Cat. No.: B2810468
CAS No.: 921506-52-7
M. Wt: 504.02
InChI Key: VTEXTBSXWQCPDG-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3O4S2 and its molecular weight is 504.02. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Synthesis of New Propanamide Derivatives as Anticancer Agents : A study by Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which include compounds structurally similar to the specified chemical. These were evaluated for their potential as anticancer agents.

  • Pro-apoptotic Indapamide Derivatives for Cancer Treatment : Yılmaz et al. (2015) explored the synthesis of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives from indapamide, demonstrating anticancer activity against melanoma cell lines (Yılmaz et al., 2015).

Antibacterial Applications

  • Antibacterial Potential of N-Substituted Acetamide Derivatives : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including structures related to the specified chemical, showing moderate antibacterial activity against various bacterial strains (Iqbal et al., 2017).

  • Synthesis of N-Substituted Derivatives for Antibacterial Study : Khalid et al. (2016) undertook the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, exhibiting moderate antibacterial activity (Khalid et al., 2016).

Alzheimer's Disease

  • Potential Drug Candidates for Alzheimer’s Disease : Rehman et al. (2018) synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate drug candidates for Alzheimer’s disease, indicating potential therapeutic applications (Rehman et al., 2018).

Antimicrobial Applications

  • Synthesis of Pyrrolidine-2-carboxamide for Antimicrobial Activities : Ovonramwen et al. (2021) synthesized 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, a compound similar to the specified chemical, assessing its antimicrobial activities (Ovonramwen et al., 2021).

Serotonin Receptor Interaction

  • Hypotension Mediated by 5-HT(1B/1D) Receptors : Terrón et al. (2007) investigated the role of 5-HT(1B/1D) receptors in mediating hypotension in rats, involving compounds structurally related to the specified chemical (Terrón et al., 2007).

Optimization of Chemical Functionalities for CB1 Receptor

  • Improvement of Allosteric Parameters for CB1 : Khurana et al. (2014) optimized chemical functionalities of indole-2-carboxamides, including compounds similar to the specified chemical, to improve allosteric modulation of the cannabinoid type 1 receptor (Khurana et al., 2014).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S2/c1-2-27-18-9-8-17(15-6-3-7-16(21(15)18)23(27)29)25-22(28)14-5-4-12-26(13-14)33(30,31)20-11-10-19(24)32-20/h3,6-11,14H,2,4-5,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEXTBSXWQCPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN(C4)S(=O)(=O)C5=CC=C(S5)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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